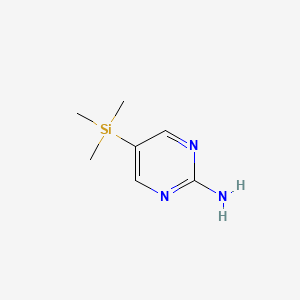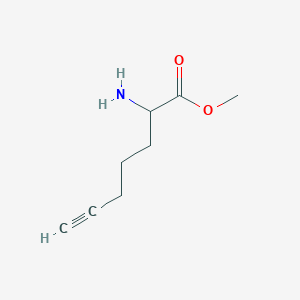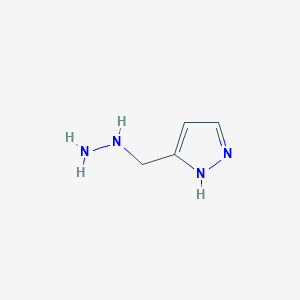
3-(hydrazinylmethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydrazinylmethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a hydrazinylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the pyrazole ring and the hydrazinylmethyl group endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydrazinylmethyl)-1H-pyrazole typically involves the reaction of pyrazole with formaldehyde and hydrazine. One common method is as follows:
Starting Materials: Pyrazole, formaldehyde, and hydrazine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 60-80°C.
Procedure: Pyrazole is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then treated with hydrazine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydrazinylmethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
3-(Hydrazinylmethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-(hydrazinylmethyl)-1H-pyrazole involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydrazinylmethyl)-1H-pyrazole-4-carboxamide: Similar structure but with an additional carboxamide group.
This compound-5-carboxylic acid: Similar structure but with a carboxylic acid group.
1-Hydrazinyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a hydrazinylmethyl group.
Uniqueness
This compound is unique due to the presence of the hydrazinylmethyl group, which provides distinct reactivity and potential for forming various derivatives. This makes it a versatile compound for use in different chemical and biological applications.
Propiedades
Fórmula molecular |
C4H8N4 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
1H-pyrazol-5-ylmethylhydrazine |
InChI |
InChI=1S/C4H8N4/c5-6-3-4-1-2-7-8-4/h1-2,6H,3,5H2,(H,7,8) |
Clave InChI |
ILTAIUMNTZVZHH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



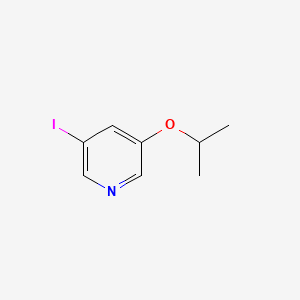

![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)

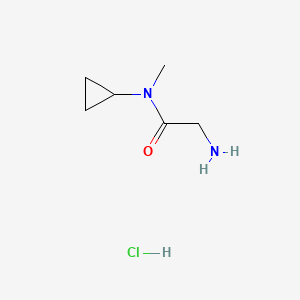

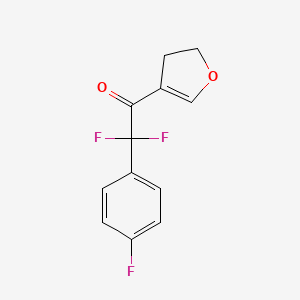
![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)


